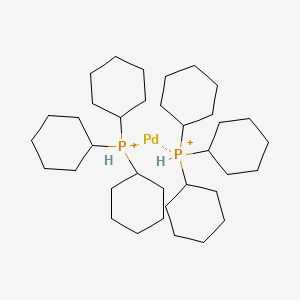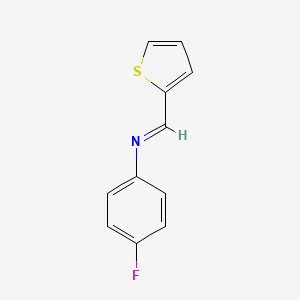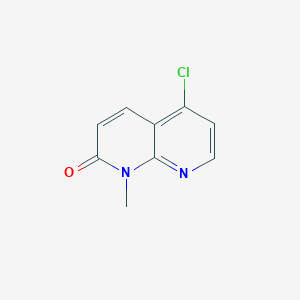
Palladium;tricyclohexylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium;tricyclohexylphosphanium is typically synthesized by reacting palladium(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation . The general reaction can be represented as:
PdCl2+2P(C6H11)3→PdCl2(P(C6H11)3)2
The reaction conditions often involve heating the mixture to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Palladium;tricyclohexylphosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium(0) species, which are active catalysts in many reactions.
Substitution: Ligands in the complex can be substituted with other ligands, altering its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and alkenes. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or ethanol .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Aplicaciones Científicas De Investigación
Palladium;tricyclohexylphosphanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which palladium;tricyclohexylphosphanium exerts its effects involves the coordination of palladium with the phosphine ligands, which stabilizes the palladium center and facilitates its catalytic activity. The compound acts as a catalyst by forming transient palladium species that undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness
Palladium;tricyclohexylphosphanium is unique due to its high stability and effectiveness in catalyzing a wide range of reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the palladium center, enhancing its catalytic performance and selectivity compared to other palladium complexes .
Propiedades
Fórmula molecular |
C36H68P2Pd+2 |
|---|---|
Peso molecular |
669.3 g/mol |
Nombre IUPAC |
palladium;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;/p+2 |
Clave InChI |
JGBZTJWQMWZVNX-UHFFFAOYSA-P |
SMILES canónico |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)

![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)


![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)


![4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)
![[3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13912139.png)
![6,6-Dimethoxy-2-oxaspiro[3.3]heptane](/img/structure/B13912143.png)
![(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13912151.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)

